2-Bromo-4-chloro-5-fluorophenol
Overview
Description
2-Bromo-4-chloro-5-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFOH. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring. It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Mechanism of Action
Target of Action
It’s known that halogenated phenols often interact with various enzymes and receptors in the body due to their structural similarity to many biological compounds .
Mode of Action
Halogenated phenols typically act through nucleophilic substitution reactions . They can also participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
Biochemical Pathways
It’s known that halogenated phenols can interfere with various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
Like other halogenated phenols, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
It’s known that halogenated phenols can have various effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they affect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 4-chloro-2-fluorophenol, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to modify the phenolic group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols, ethers, or thioethers.
Oxidation: Products include quinones or other oxidized phenolic derivatives.
Reduction: Products include dehalogenated phenols or reduced phenolic compounds.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorophenol is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenol
- 2-Bromo-5-fluorophenol
- 4-Chloro-5-fluorophenol
Comparison
2-Bromo-4-chloro-5-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Bromo-4-chlorophenol, the additional fluorine atom in this compound enhances its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Similarly, the presence of bromine and chlorine atoms provides a balance of steric and electronic effects, distinguishing it from 2-Bromo-5-fluorophenol and 4-Chloro-5-fluorophenol.
Properties
IUPAC Name |
2-bromo-4-chloro-5-fluorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXEKRONYMMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157165-23-6 | |
Record name | 2-bromo-4-chloro-5-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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